2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Kinase inhibitor design Fragment-based drug discovery Anti-infective SAR

2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 885460-70-8) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold extensively explored for kinase inhibition and anti-infective activity. The scaffold’s core structure consists of a fused thiophene-pyrimidinone ring system, with the 2‑position chloromethyl and 6‑position 4‑fluorophenyl substituents defining this specific analog.

Molecular Formula C13H8ClFN2OS
Molecular Weight 294.73 g/mol
CAS No. 885460-70-8
Cat. No. B1436589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS885460-70-8
Molecular FormulaC13H8ClFN2OS
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)F
InChIInChI=1S/C13H8ClFN2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18)
InChIKeyPOQSONIXXQIFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 885460-70-8) – Core Scaffold & Procurement Context


2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 885460-70-8) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold extensively explored for kinase inhibition and anti-infective activity. The scaffold’s core structure consists of a fused thiophene-pyrimidinone ring system, with the 2‑position chloromethyl and 6‑position 4‑fluorophenyl substituents defining this specific analog [1]. Systematic chemical space exploration around this scaffold has demonstrated that subtle modifications at the C2, N3, C4, and C6/C7 positions dramatically alter potency, selectivity, and physicochemical properties, making precise structural identity critical for reproducible research outcomes [1].

Why Generic Substitution Fails for 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 885460-70-8)


Thieno[3,2-d]pyrimidin-4(3H)-one derivatives cannot be freely interchanged because biological activity is exquisitely sensitive to the substitution pattern. SAR campaigns on this scaffold have shown that the nature of the C2 substituent (e.g., methyl vs. chloromethyl vs. aminoalkyl) directly controls both antimicrobial potency and selectivity, while the C6 aryl group modulates target affinity and physicochemical parameters [1]. For example, in a Clostridium difficile inhibition program, varying the C2 group while fixing the core scaffold resulted in MIC values spanning two orders of magnitude (3–800 µM), demonstrating that even analogs differing by a single substituent are not functionally interchangeable [1]. The chloromethyl group additionally provides a reactive handle for further derivatization that simple alkyl or aryl C2-substituted analogs lack. Therefore, procurement of the exact C2‑chloromethyl C6‑(4‑fluorophenyl) derivative is essential for SAR continuity, hit validation, and building-block consistency.

Quantitative Evidence Guide for 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 885460-70-8)


C2‑Chloromethyl vs. C2‑Methyl: Differentiation by Reactivity and Biological Potential on the Thienopyrimidinone Scaffold

Direct head-to-head biological data for the C2‑chloromethyl analog versus its C2‑methyl counterpart on this specific scaffold are not available in the public domain. However, extensive SAR data from a focused library of >50 thieno[3,2-d]pyrimidin-4(3H)-one derivatives demonstrate that the C2 substituent is a primary determinant of anti-Clostridium difficile potency, with MIC values ranging from 3 µM to 800 µM depending on the C2 group [1]. The chloromethyl group offers a distinct synthetic advantage: it serves as an electrophilic handle for nucleophilic displacement (e.g., amination, thioether formation), enabling late-stage diversification that a C2‑methyl analog cannot provide [1][2]. This positions the chloromethyl derivative as a superior intermediate for SAR expansion and targeted covalent inhibitor design.

Kinase inhibitor design Fragment-based drug discovery Anti-infective SAR

6‑(4‑Fluorophenyl) vs. 6‑Phenyl: Electronic Modulation of the Thienopyrimidinone Core

No direct comparative biological data exist for the 6‑(4‑fluorophenyl) analog versus the 6‑phenyl analog on the 2‑chloromethyl thienopyrimidinone scaffold. Class-level SAR from fragment-based PDK1 inhibitor development indicates that aryl substituents at the 6‑position are critical for potency: 6,7‑disubstituted thienopyrimidin-4-ones achieved low micromolar PDK1 IC50 values only when optimized aryl groups were present [1]. The 4‑fluorophenyl group introduces an electron‑withdrawing effect (σp = 0.06) that can modulate π‑stacking and hydrogen‑bonding interactions with kinase hinge regions or hydrophobic pockets, potentially improving target affinity relative to unsubstituted phenyl [1]. Additionally, fluorination often enhances metabolic stability and membrane permeability compared to non‑fluorinated aryl rings.

Medicinal chemistry Kinase inhibition Structure-activity relationship

Positional Isomer Differentiation: 3H‑ vs. 1H‑Tautomer and 6‑Aryl Regioisomer Impact on Biological Recognition

The 3H‑tautomer of thieno[3,2-d]pyrimidin-4-one (as in CAS 885460-70-8) presents a distinct hydrogen‑bonding pattern compared to the 1H‑tautomer or N1‑substituted derivatives. In HCV NS5B polymerase inhibitor patents, 1‑N‑substituted‑6‑(hetero)aryl‑1H‑thieno[3,2-d]pyrimidin-4-one derivatives are specifically claimed, with activity contingent upon the N1‑substitution and the 6‑aryl regioisomer [2]. The 3H‑tautomer with a 6‑(4‑fluorophenyl) group (this compound) occupies a different chemical space that may avoid patent encumbrance while retaining the core pharmacophore. Furthermore, the 6‑(4‑fluorophenyl) regioisomer is structurally distinct from 7‑substituted analogs; fragment‑based PDK1 work established that 6,7‑disubstitution patterns dictate potency and selectivity, implying that mono‑6‑substituted analogs like this compound have a unique biological profile [1].

Tautomerism Target recognition Chemical biology

Best Research & Industrial Application Scenarios for 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 885460-70-8)


Fragment-Based and Structure-Guided Kinase Inhibitor Design

The thieno[3,2-d]pyrimidin-4(3H)-one core has been validated as a ligand‑efficient fragment for kinase targets such as PDK1 [2]. The chloromethyl handle permits rapid exploration of vector space by nucleophilic displacement with diverse amines, thiols, or alcohols, enabling systematic SAR expansion without resynthesis of the core. The 4‑fluorophenyl group provides a favorable starting point for hydrophobic pocket engagement. This compound is suitable for fragment growing, merging, or linking campaigns where the core scaffold’s binding mode has been established by X‑ray crystallography or NMR [2].

Anti-Infective Lead Optimization and C. difficile Drug Discovery

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has demonstrated potent activity against Clostridium difficile clinical isolates, with MIC values as low as 3 µM for optimized analogs [1]. This compound, with its unique C2‑chloromethyl and C6‑(4‑fluorophenyl) combination, represents a distinct chemical entry point for further anti‑CDI SAR. The chloromethyl group can be derivatized to probe the C2‑binding pocket while the 6‑aryl group can be varied to balance potency, selectivity, and gut stability, as demonstrated in the scaffold‑hopping campaign from quinazolinone to thienopyrimidinone [1].

Chemical Biology Tool Compound Synthesis and Target Identification

The intrinsic reactivity of the chloromethyl group enables conjugation to biotin, fluorescent dyes, or photoaffinity labels for pull‑down and imaging studies. This makes the compound a strategic intermediate for generating target‑engagement probes. Unlike the C2‑methyl or C2‑amino analogs, the chloromethyl derivative allows one‑step installation of linkers under mild conditions, preserving the integrity of the thienopyrimidinone pharmacophore [2]. Researchers engaged in chemical proteomics or cellular target identification can use this compound as a starting point for activity‑based probe development.

Custom Library Synthesis and Scaffold Decoration for Hit Expansion

Contract research organizations and medicinal chemistry groups seeking to build focused thienopyrimidinone libraries can leverage this compound as a versatile late‑stage diversification point. The chloromethyl group undergoes SN2 reactions with a wide range of nucleophiles, enabling the generation of 20–50 analogs from a single batch of the parent compound. This strategy reduces synthesis time and cost compared to de novo construction of each analog, while maintaining the precise 6‑(4‑fluorophenyl) substitution that is difficult to introduce selectively at late stages via cross‑coupling [1][2].

Quote Request

Request a Quote for 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.